1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-
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Overview
Description
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with a piperidine and thienyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted indole derivatives with altered biological activities.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various physiological processes. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Known for its antimicrobial properties.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-butyric acid: Used as a rooting agent in plant propagation.
The uniqueness of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
827015-54-3 |
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Molecular Formula |
C24H22Cl2N2S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-2-thiophen-2-yl-1H-indole |
InChI |
InChI=1S/C24H22Cl2N2S/c25-19-6-3-7-20(26)23(19)16-10-12-28(13-11-16)15-18-17-5-1-2-8-21(17)27-24(18)22-9-4-14-29-22/h1-9,14,16,27H,10-13,15H2 |
InChI Key |
SFZCVUMZYHHCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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